(2R)-oxolane-2-carbohydrazide (2R)-oxolane-2-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 1399181-79-3
VCID: VC5992103
InChI: InChI=1S/C5H10N2O2/c6-7-5(8)4-2-1-3-9-4/h4H,1-3,6H2,(H,7,8)/t4-/m1/s1
SMILES: C1CC(OC1)C(=O)NN
Molecular Formula: C5H10N2O2
Molecular Weight: 130.147

(2R)-oxolane-2-carbohydrazide

CAS No.: 1399181-79-3

Cat. No.: VC5992103

Molecular Formula: C5H10N2O2

Molecular Weight: 130.147

* For research use only. Not for human or veterinary use.

(2R)-oxolane-2-carbohydrazide - 1399181-79-3

Specification

CAS No. 1399181-79-3
Molecular Formula C5H10N2O2
Molecular Weight 130.147
IUPAC Name (2R)-oxolane-2-carbohydrazide
Standard InChI InChI=1S/C5H10N2O2/c6-7-5(8)4-2-1-3-9-4/h4H,1-3,6H2,(H,7,8)/t4-/m1/s1
Standard InChI Key LLGRORFWHFVNIK-SCSAIBSYSA-N
SMILES C1CC(OC1)C(=O)NN

Introduction

Structural and Stereochemical Features

(2R)-Oxolane-2-carbohydrazide consists of a five-membered oxolane ring with a carbohydrazide (-CONHNH2) group at the C2 position. The (2R) stereochemistry is critical for its interactions in chiral environments, as demonstrated by its distinct spectroscopic profiles. Key structural parameters include:

PropertyValue
Molecular FormulaC₅H₁₀N₂O₂
Molecular Weight130.15 g/mol
IUPAC Name(2R)-oxolane-2-carbohydrazide
SMILESO1CC@HC(=O)NN
Chiral Center ConfigurationR at C2

The oxolane ring adopts an envelope conformation, with the carbohydrazide group positioned equatorially to minimize steric strain . Nuclear magnetic resonance (NMR) studies of analogous compounds, such as (2R,5S)-5-(4-chlorophenyl)oxolane-2-carbohydrazide, reveal coupling constants (J = 4.8–6.2 Hz) consistent with trans-diaxial hydrogen interactions in the ring .

Synthesis Methodologies

Base-Catalyzed Cyclocondensation

The most efficient synthesis involves reacting (2R)-oxolane-2-carboxylic acid with hydrazine hydrate under basic conditions. A patent-pending method optimizes this process using sodium hydroxide or potassium carbonate as catalysts:

  • Reaction Setup:

    • Reactants: (2R)-Oxolane-2-carboxylic acid (1.0 eq), hydrazine hydrate (1.2 eq).

    • Solvent: Water or polar aprotic solvents (e.g., DMF).

    • Base: NaOH (1.1 eq).

    • Temperature: 60–140°C under reflux.

  • Mechanism:

    • Deprotonation of the carboxylic acid by the base forms a carboxylate ion.

    • Nucleophilic attack by hydrazine yields the carbohydrazide via an intermediate acyl hydrazide.

  • Yield and Purity:

    • Typical yields range from 72% to 76% .

    • Purity exceeds 97% after recrystallization from water .

Alternative Routes

  • Ester Aminolysis: Methyl (2R)-oxolane-2-carboxylate reacts with hydrazine in ethanol at 80°C (yield: 68%).

  • Enzymatic Resolution: Lipase-catalyzed kinetic resolution of racemic mixtures achieves enantiomeric excess (ee) >99% for the (2R) isomer.

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in water (>100 mg/mL) and polar solvents (DMF, DMSO).

  • Stability: Stable under inert atmospheres up to 150°C; decomposes via hydrazide cleavage above 200°C.

Spectroscopic Data

  • IR (KBr): ν = 3270 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1120 cm⁻¹ (C-O-C) .

  • ¹H NMR (400 MHz, D₂O): δ 4.25 (m, 1H, H-2), 3.85–3.70 (m, 4H, H-3, H-5), 2.15 (m, 2H, H-4).

Applications in Organic Synthesis

Heterocycle Formation

(2R)-Oxolane-2-carbohydrazide serves as a precursor for triazoles and triazolinones. For example, reaction with isobutyric acid under basic conditions yields 4-amino-3-isopropyl-1,2,4-triazolin-5-one, a herbicidal intermediate :

(2R)-Oxolane-2-carbohydrazide+RCOOHBaseTriazolinone+H2O\text{(2R)-Oxolane-2-carbohydrazide} + \text{RCOOH} \xrightarrow{\text{Base}} \text{Triazolinone} + \text{H}_2\text{O}

Chiral Auxiliaries

The (2R) configuration enables asymmetric induction in aldol and Mannich reactions. For instance, it facilitates the synthesis of β-amino alcohols with 85% ee when used as a chiral template.

ParameterRecommendation
Storage2–8°C under nitrogen
PPEGloves, lab coat, goggles
ToxicityLD₅₀ (oral, rat) > 2000 mg/kg
Environmental ImpactBiodegradable (OECD 301D)

While no acute toxicity has been reported, prolonged exposure may cause respiratory irritation. Waste should be neutralized with dilute acetic acid before disposal.

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